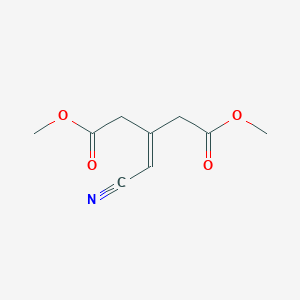

Dimethyl 3-(cyanomethylidene)pentanedioate

Description

Contextualization within Modern Synthetic Strategy

In modern organic synthesis, the emphasis is on efficiency, atom economy, and the construction of complex molecular frameworks from simple precursors. Dimethyl 3-(cyanomethylidene)pentanedioate fits squarely into this paradigm as a quintessential Michael acceptor. wikipedia.orgnih.govmasterorganicchemistry.com The core of its reactivity lies in the carbon-carbon double bond, which is activated by two electron-withdrawing groups: the cyano group and the ester-bearing carbon backbone. This electronic arrangement makes the β-carbon of the double bond highly electrophilic and susceptible to attack by a wide array of nucleophiles in a reaction known as the Michael addition or conjugate addition. wikipedia.orgmasterorganicchemistry.comewadirect.com

The Michael reaction is a cornerstone of carbon-carbon bond formation, valued for its generally mild conditions and broad scope. wikipedia.orgewadirect.com The strategic placement of multiple reactive sites in this compound allows it to be a key component in tandem or cascade reactions. For instance, a conjugate addition reaction could be followed by an intramolecular cyclization, enabling the rapid assembly of complex cyclic and heterocyclic systems in a single synthetic operation. This aligns with contemporary strategies that prioritize step-economy and the reduction of intermediate purification steps. The reactivity of α,β-unsaturated esters in such cascade reactions, for example in copper-catalyzed reductive aldolization-lactonization processes, highlights the potential for this class of compounds to generate significant molecular complexity from a single substrate. beilstein-journals.org

Significance of Multifunctionalized Building Blocks in Chemical Synthesis

Multifunctionalized building blocks are organic molecules that possess several reactive sites or functional groups. Their importance in chemical synthesis cannot be overstated, as they provide a pre-packaged set of chemical handles that can be selectively manipulated to build intricate molecular architectures. This compound is an exemplary multifunctional building block, offering at least three distinct types of reactive centers.

The strategic value of this compound is its ability to serve as a versatile starting point for a diverse range of chemical transformations. The presence of the cyano, ester, and activated alkene functionalities within the same molecule allows for a modular approach to synthesis, where each part of the molecule can be addressed sequentially or in concert to achieve a desired molecular target. For example, the alkene can be used as a linchpin for connecting two different nucleophilic fragments, while the ester and cyano groups remain available for subsequent elaboration into other functionalities like carboxylic acids, amides, amines, or alcohols.

Below is a table detailing the key functional groups of this compound and their primary synthetic potential.

| Functional Group | Chemical Structure | Potential Synthetic Transformations |

| Cyano Group | -C≡N | Hydrolysis to carboxylic acid or amide; Reduction to a primary amine. |

| Methyl Ester | -COOCH₃ | Hydrolysis to carboxylic acid; Reduction to primary alcohol; Transesterification; Participation in Claisen condensation. |

| Michael Acceptor | C=C-C≡N | Conjugate (1,4-) addition with nucleophiles (e.g., enolates, amines, thiols); wikipedia.orgmasterorganicchemistry.com Diels-Alder reactions (as a dienophile); wikipedia.org Polymerization. wikipedia.orgwikipedia.org |

Overview of Key Research Domains for this compound

Given its structural features, this compound is a prime candidate for application in several key research domains within organic chemistry.

Synthesis of Heterocyclic Compounds: The structure is well-suited for the synthesis of various nitrogen- and oxygen-containing heterocycles. Following a Michael addition, the resulting intermediate possesses a 1,5-dicarbonyl-like relationship (considering the cyano group as a masked carboxyl group). This arrangement is a classic precursor for forming six-membered rings, suggesting its utility in the synthesis of substituted pyridines, dihydropyridines, and pyrimidones, which are common motifs in pharmaceuticals and agrochemicals.

Polymer Chemistry: α,β-Unsaturated carbonyl and cyano compounds are known to undergo polymerization. wikipedia.org this compound could serve as a functional monomer. The resulting polymer would have regularly spaced ester and cyano groups along its backbone, which could be further modified to tune the polymer's physical and chemical properties, such as solubility, thermal stability, or chelation ability. The Michael reaction itself is used in step-growth polymerizations to produce a variety of polymers. wikipedia.org

Medicinal Chemistry and Chemical Biology: Michael acceptors are an important class of compounds in drug discovery, often acting as covalent inhibitors of enzymes. nih.gov They can form stable covalent bonds with nucleophilic residues, such as cysteine, in the active site of a target protein. nih.gov The specific reactivity of the α,β-unsaturated system in this compound could be leveraged to design targeted covalent inhibitors for therapeutic applications, particularly in areas like oncology. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-(cyanomethylidene)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h3H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDNNIMWXQUULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC#N)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292033 | |

| Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-25-7 | |

| Record name | 1709-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 3 Cyanomethylidene Pentanedioate

Established Synthetic Pathways

The synthesis of dimethyl 3-(cyanomethylidene)pentanedioate is primarily achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl group. In this specific synthesis, the active methylene compound is derived from cyanoacetic acid, and the carbonyl compound is dimethyl 1,3-acetonedicarboxylate. The reaction is typically catalyzed by a weak base, such as an amine or an amine salt, and proceeds via a carbanion intermediate.

The reaction mechanism involves the deprotonation of the α-carbon of cyanoacetic acid by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of dimethyl 1,3-acetonedicarboxylate. The resulting intermediate undergoes dehydration and decarboxylation to yield the final product, this compound.

Precursor Chemistry and Reaction Optimization

The success of the synthesis of this compound is highly dependent on the quality of the precursors and the optimization of reaction conditions.

Role of Cyanoacetic Acid as a Precursor

Cyanoacetic acid is a key precursor in this synthesis, serving as the source of the active methylene group. scielo.br Cyanoacetic acid and its derivatives are versatile reagents in organic chemistry, particularly in multicomponent reactions. nih.gov The presence of both a carboxyl group and a cyano group activates the methylene protons, making them acidic enough to be removed by a weak base. The choice of the cyanoacetic acid derivative can influence the reactivity and the properties of the final product. For instance, using cyanoacetamide derivatives can introduce further functionalization possibilities. tubitak.gov.trresearchgate.net

Utilization of Dimethyl 1,3-acetonedicarboxylate

Dimethyl 1,3-acetonedicarboxylate, also known as dimethyl β-ketoglutarate, provides the carbonyl functionality required for the Knoevenagel condensation. lookchem.comcymitquimica.com It is a valuable pharmaceutical intermediate and can be synthesized from citric acid. lookchem.comgoogle.com The ester groups of dimethyl 1,3-acetonedicarboxylate are generally stable under the mild basic conditions of the Knoevenagel condensation.

Reaction optimization is a critical step to maximize the yield and purity of this compound. rsc.orgkit.edu Key parameters that require careful consideration include the choice of catalyst, solvent, reaction temperature, and reaction time.

| Parameter | Effect on Reaction | Optimized Conditions (Hypothetical) |

| Catalyst | The choice of base catalyst is crucial for the deprotonation of cyanoacetic acid. Weak bases like piperidine or pyridine are often used to avoid side reactions. | Piperidine (0.1 eq) |

| Solvent | The solvent should be able to dissolve the reactants and facilitate the reaction. Aprotic solvents like toluene or dichloromethane are often preferred to allow for the azeotropic removal of water. | Toluene |

| Temperature | The reaction temperature affects the reaction rate and the stability of the product. Moderate heating is typically required to drive the reaction to completion. | 80-100 °C (with Dean-Stark trap) |

| Reaction Time | The reaction time should be sufficient for the complete conversion of the reactants. Monitoring the reaction progress by techniques like TLC is essential. | 2-4 hours |

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. nih.govmlsu.ac.innih.gov

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. nih.govmlsu.ac.in Key principles applicable to this synthesis include:

Prevention: Designing the synthesis to minimize waste generation.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. skpharmteco.comwordpress.com

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using environmentally benign alternatives.

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents.

In the context of this compound synthesis, green chemistry principles can be implemented by:

Catalyst Selection: Utilizing a recyclable or biodegradable catalyst.

Solvent Choice: Employing a green solvent such as a bio-based solvent or performing the reaction under solvent-free conditions if possible.

Energy Efficiency: Conducting the reaction at lower temperatures to reduce energy consumption.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Optimizing reaction conditions to achieve high yields and minimize by-product formation. |

| Atom Economy | The Knoevenagel condensation itself has a good atom economy, with water and carbon dioxide as the main by-products. |

| Less Hazardous Synthesis | Using less toxic bases and solvents. |

| Safer Solvents | Exploring the use of water or ethanol (B145695) as a solvent, although this may require process optimization. |

| Catalysis | Investigating the use of solid acid or base catalysts that can be easily recovered and reused. |

Scale-Up Considerations for Industrial and Academic Applications

The transition from a laboratory-scale synthesis to a larger-scale production for industrial or academic purposes presents several challenges. researchgate.net Key considerations for the scale-up of this compound synthesis include:

Heat Transfer: The Knoevenagel condensation is an exothermic reaction. Efficient heat removal is crucial to control the reaction temperature and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of the reactants is essential for achieving consistent reaction rates and product quality.

Product Isolation and Purification: Developing a robust and scalable method for isolating and purifying the product is critical. Techniques like crystallization or distillation may need to be optimized for larger quantities.

Safety: A thorough hazard analysis of the process is necessary to identify and mitigate potential safety risks associated with the handling of chemicals and the operation of equipment.

| Scale-Up Parameter | Challenge | Potential Solution |

| Heat Management | Exothermic reaction can lead to temperature control issues. | Use of jacketed reactors with efficient cooling systems. |

| Mixing | Inefficient mixing can lead to localized "hot spots" and reduced yields. | Employing appropriate agitator designs and optimizing stirring speeds. |

| Purification | Laboratory-scale purification methods may not be suitable for large-scale production. | Developing scalable crystallization or distillation protocols. |

| By-product Removal | Efficient removal of water and CO2 is necessary to drive the reaction to completion. | Use of a well-designed Dean-Stark trap or a vacuum system. |

Advanced Spectroscopic and Structural Elucidation Studies of Dimethyl 3 Cyanomethylidene Pentanedioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Proton Environments via ¹H NMR

(No data available)

Carbon Skeleton Analysis using ¹³C NMR

(No data available)

Correlational and Multidimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)

(No data available)

Mass Spectrometry (MS) Techniques

Determination of Molecular Ion Information via High-Resolution Mass Spectrometry

(No data available)

Fragment Ion Analysis through Tandem Mass Spectrometry (MS/MS)

(No data available)

Vibrational Spectroscopy for Functional Group Characterization (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Dimethyl 3-(cyanomethylidene)pentanedioate is expected to be characterized by several key absorption bands corresponding to its constituent functional groups: the ester carbonyls, the nitrile group, the carbon-carbon double bond, and various C-H and C-O bonds.

The molecule's structure suggests a complex spectrum, but specific regions will be dominated by strong, characteristic absorptions. The presence of the α,β-unsaturated nitrile system, conjugated with the ester groups, will influence the electronic distribution and, consequently, the vibrational frequencies of these groups compared to their unconjugated counterparts.

Key expected vibrational frequencies can be predicted based on characteristic group frequencies and comparison with similar molecules like Dimethyl pentanedioate (B1230348). nist.gov The nitrile (C≡N) stretching vibration is anticipated to appear as a sharp, medium-intensity band in the range of 2230-2210 cm⁻¹. The conjugation to the double bond typically lowers the frequency slightly from what is observed for saturated nitriles.

The ester carbonyl (C=O) stretching vibration is expected to be a very strong and prominent band. Due to conjugation with the C=C double bond, its frequency will be lower than that of a saturated ester (typically 1750-1735 cm⁻¹). A strong absorption band is predicted in the region of 1725-1700 cm⁻¹. The carbon-carbon double bond (C=C) stretch, also part of the conjugated system, is expected to appear around 1640-1600 cm⁻¹, likely with a strong intensity due to the polarization induced by the attached cyano and ester groups.

The C-O stretching vibrations of the ester groups will produce strong bands in the 1300-1100 cm⁻¹ region. Finally, C-H stretching vibrations from the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ range.

A comparison with the known IR spectrum of a related, simpler molecule, Dimethyl 3-hydroxypentanedioate, can provide a baseline for the pentanedioate backbone vibrations. nist.gov However, the unique electronic structure introduced by the cyanomethylidene group will be the dominant feature in the spectrum of the title compound.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C≡N (Nitrile) | Stretch | 2230 - 2210 | Medium, Sharp |

| C=O (Ester, conjugated) | Stretch | 1725 - 1700 | Strong |

| C=C (Alkene, conjugated) | Stretch | 1640 - 1600 | Medium to Strong |

| C-O (Ester) | Stretch | 1300 - 1100 | Strong |

| C-H (sp³ Methyl/Methylene) | Stretch | 3000 - 2850 | Medium |

Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the carbon-carbon double bond, the carbonyl groups, and the nitrile group, which form an extended conjugated system. This conjugation is expected to give rise to characteristic absorption bands in the ultraviolet region.

The primary electronic transition of interest will be a π → π* transition associated with the conjugated C=C-C≡N and C=C-C=O systems. Extended conjugation significantly lowers the energy required for this transition, shifting the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores.

An isolated C=C bond typically absorbs around 170 nm, and a C=O bond around 160 nm (π → π) and 280 nm (n → π). However, in this conjugated system, the λmax for the π → π* transition is expected to be well above 200 nm. The n → π* transition, associated with the non-bonding electrons on the oxygen atoms of the carbonyl groups, is also expected. This transition is typically weaker (lower molar absorptivity) than the π → π* transition and would appear at a longer wavelength.

While specific experimental data for the title compound is unavailable, related conjugated systems suggest that the primary π → π* absorption band would likely be observed in the 220-280 nm range. The exact position of λmax and the molar absorptivity (ε) would be sensitive to the solvent used, as solvent polarity can stabilize the ground or excited state differently.

Table 2: Predicted Electronic Transitions for this compound

| Type of Transition | Chromophore | Predicted λmax Range (nm) |

| π → π | Conjugated C=C-C≡N and C=C-C=O | 220 - 280 |

| n → π | C=O (Carbonyl) | > 280 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure (Applicable if crystals are formed)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. Assuming suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions like hydrogen bonding and crystal packing.

Although a crystal structure for the title compound has not been reported, we can infer expected structural features by examining related molecules. For instance, the crystal structure of Dimethyl 3-phenylpentanedioate reveals an extended carbon skeleton for the pentanedioate chain in the solid state. nih.gov

For this compound, the central cyanomethylidene group (C=C-C≡N) is expected to be largely planar due to the sp² hybridization of the olefinic carbons and the sp hybridization of the nitrile carbon. X-ray diffraction would confirm this planarity and provide exact bond lengths. The C=C bond length would be expected to be longer than a typical isolated double bond, and the C≡N bond slightly longer than a typical triple bond, due to the effects of conjugation.

The analysis would also reveal the conformation of the two ester groups relative to the central plane of the molecule. Steric hindrance might cause these groups to rotate out of the plane of the double bond. Furthermore, the crystal packing would be determined by weak intermolecular forces. Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions would likely play a significant role in the supramolecular assembly, linking molecules into chains or sheets. nih.gov

Table 3: Hypothetical Crystallographic Data and Structural Parameters for this compound

| Parameter | Expected Value / Information to be Gained |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | C=C (~1.35-1.38), C-C (~1.45-1.48), C≡N (~1.16-1.18), C=O (~1.21-1.23) |

| Bond Angles (°) | C=C-C (~120°), C-C≡N (~178-180°) |

| Torsional Angles (°) | Conformation of the ester groups relative to the C=C plane |

| Intermolecular Interactions | Presence and geometry of weak C-H···O and C-H···N hydrogen bonds |

Reactivity Profiles and Mechanistic Investigations of Dimethyl 3 Cyanomethylidene Pentanedioate

Reactivity of the Cyanomethylidene Moiety

The cyanomethylidene group, characterized by a carbon-carbon double bond conjugated with a nitrile group, is an electron-deficient system. This electronic feature makes it susceptible to reactions that involve the addition of electron-rich species.

Nucleophilic Addition Reactions

The double bond in the cyanomethylidene moiety is activated towards nucleophilic attack due to the electron-withdrawing effects of both the nitrile group and the adjacent ester functionalities. This type of reaction is a conjugate or Michael addition. A variety of nucleophiles can potentially react in this manner.

Table 1: Potential Nucleophiles for Addition to Dimethyl 3-(cyanomethylidene)pentanedioate

| Nucleophile Type | Example | Expected Product |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Adduct with a new carbon-carbon bond |

| Amines | Primary or Secondary Amines | β-amino ester derivatives |

| Thiolates | R-S⁻ | Thioether adducts |

| Enolates | Ketone or Ester Enolates | 1,5-dicarbonyl compounds |

The reaction mechanism would involve the attack of the nucleophile on the β-carbon of the double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation would yield the final addition product.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The electron-deficient double bond of this compound makes it a good candidate for cycloaddition reactions, particularly with electron-rich dienes or dipoles. In 1,3-dipolar cycloadditions, the compound would act as the dipolarophile. researchgate.net

A common class of 1,3-dipoles are nitrile oxides, which would react with the alkene to form isoxazoline (B3343090) derivatives. Another example includes the reaction with azides to form triazolines. The regioselectivity of these reactions would be governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. The mechanism of these reactions is generally considered to be a concerted pericyclic process. rsc.org

Reactivity of the Ester Functionalities

The two dimethyl ester groups in the molecule exhibit the typical reactivity of carboxylic acid esters.

Transesterification Processes

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For this compound, this could be used to synthesize different dialkyl esters. For example, reacting it with ethanol (B145695) in the presence of a catalyst would yield Diethyl 3-(cyanomethylidene)pentanedioate. nih.gov

Table 2: Transesterification of this compound

| Reactant Alcohol | Catalyst | Product |

| Ethanol | Acid or Base | Diethyl 3-(cyanomethylidene)pentanedioate |

| Propanol | Acid or Base | Dipropyl 3-(cyanomethylidene)pentanedioate |

| Butanol | Acid or Base | Dibutyl 3-(cyanomethylidene)pentanedioate |

The mechanism involves nucleophilic acyl substitution, where the incoming alcohol attacks the electrophilic carbonyl carbon of the ester.

Hydrolysis and Saponification Reactions

Hydrolysis , typically carried out under acidic conditions with water, would convert the ester groups to carboxylic acids, yielding 3-(cyanomethylidene)pentanedioic acid. The reaction is reversible and proceeds through a tetrahedral intermediate.

Saponification is the hydrolysis of the ester under basic conditions, using a base such as sodium hydroxide. This is an irreversible process that results in the formation of the corresponding carboxylate salt, in this case, Disodium 3-(cyanomethylidene)pentanedioate. Subsequent acidification would then produce the dicarboxylic acid.

Mechanistic Elucidation of Transformation Pathways

The elucidation of the precise mechanisms for the transformations of this compound would require detailed experimental and computational studies.

For nucleophilic additions , mechanistic studies would focus on determining the stereoselectivity of the reaction (diastereoselectivity and enantioselectivity), the role of the solvent, and the nature of any intermediates. Techniques such as in-situ spectroscopy and kinetic studies would be valuable.

For cycloaddition reactions , computational studies using methods like Density Functional Theory (DFT) would be crucial to understand the energetics of the transition states, the concerted versus stepwise nature of the reaction, and the origins of regio- and stereoselectivity. rsc.org These theoretical investigations help in rationalizing the observed experimental outcomes.

Mechanistic investigations into the ester reactions would likely confirm the well-established pathways for transesterification and hydrolysis, but could also explore the potential for intramolecular reactions or side reactions under specific conditions.

Catalytic Activation and Influence on ReactivityNo literature was found describing the use of catalysts to activate or control the reactivity of this compound in a specific manner.

To provide the requested detailed analysis, experimental or computational studies focusing specifically on this compound would be required.

Derivatives and Diversification of Dimethyl 3 Cyanomethylidene Pentanedioate

Synthesis of Novel Analogs and Functionalized Compounds

The cyanomethylidene group, an α,β-unsaturated nitrile system, is highly susceptible to nucleophilic attack. This reactivity is the cornerstone for a variety of modifications. A key reaction is the Michael addition, where nucleophiles add across the activated double bond. Kinetic studies on analogous structures, such as 3-cyanomethylidene-2-oxindoline derivatives, reveal that secondary cyclic amines (e.g., piperidine, morpholine) readily participate in this type of addition. researchgate.net This suggests that Dimethyl 3-(cyanomethylidene)pentanedioate can react similarly with various nucleophiles, including amines, thiols, and carbanions, to generate a wide array of functionalized pentanedioate (B1230348) derivatives. The electrophilicity of the double bond can be tuned by introducing substituents, thereby influencing the reaction rates and allowing for controlled synthesis. researchgate.net

The two methyl ester groups offer additional sites for chemical transformation. These groups can undergo a range of classical ester reactions. For instance, hydrolysis under acidic or basic conditions would yield the corresponding dicarboxylic acid. This transformation introduces new functional handles for further derivatization, such as amidation or the formation of different esters via transesterification with other alcohols. The synthesis of related diesters, like dimethyl 3-isobutylpentanedioate, is typically achieved through the esterification of the corresponding glutaric acid with methanol, highlighting the feasibility of such transformations. chembk.com Furthermore, the ester groups can be reduced using reducing agents like lithium aluminum hydride to afford the corresponding diol, significantly altering the molecule's polarity and functionality.

The multifunctionality of this compound makes it an excellent precursor for the synthesis of complex cyclic structures. The cyanomethylidene moiety is a well-established building block for heterocycles. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings, a class of heterocycles known for a broad spectrum of biological activities. nih.gov The presence of both a nitrile and an activated alkene allows for condensation and cyclization reactions to construct diverse heterocyclic systems. Reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD), which are also electron-deficient, are known to participate in building new rings onto existing heterocyclic frameworks, demonstrating the utility of such reactive synthons in combinatorial chemistry. mdpi.com

Structure-Reactivity Relationship Studies in Derived Compounds

The relationship between the structure of a compound and its chemical reactivity or biological activity is a fundamental concept in medicinal chemistry. For derivatives of this compound, structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are crucial for optimizing desired properties.

In analogous systems, kinetic studies of Michael additions have shown a clear correlation between the electronic properties of substituents and the electrophilicity of the Michael acceptor, which in turn dictates the reaction rate. researchgate.net For instance, electron-withdrawing groups on the carbon framework would be expected to increase the reactivity of the cyanomethylidene group toward nucleophiles.

From a biological standpoint, SAR analysis of related cyanovinyl ethers has demonstrated that stereochemistry, such as the E/Z isomerism of the double bond, can significantly influence cytotoxicity against cancer cell lines. nih.gov Specific substitutions on the molecular scaffold were also found to be critical for biological activity. nih.gov This implies that systematic modification of the this compound core and subsequent screening can lead to the identification of compounds with enhanced and selective biological effects.

Assessment of Biological Activities in Derived Compounds

The diversification of the this compound structure opens avenues to explore a range of potential biological activities. The incorporation of specific pharmacophores, such as heterocyclic rings, is a common strategy to imbue molecules with therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govmdpi.com

Derivatives synthesized from this compound, particularly heterocyclic analogs, are promising candidates for antimicrobial agents. Pyrazole derivatives, for example, have been reported to possess antibacterial and antifungal properties. nih.govejmse.ro The antimicrobial efficacy of new compounds is often evaluated by measuring the zone of growth inhibition against various microbial strains.

Studies on newly synthesized pyrazole derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as yeasts like Candida albicans. ejmse.ro The results indicate that the nature of substituents on the pyrazole ring can significantly influence the spectrum and potency of the antimicrobial action. ejmse.ro For instance, certain derivatives show a pronounced effect against S. aureus, while others are more effective against E. coli. ejmse.ro This highlights the potential for developing selective antimicrobial agents through targeted chemical synthesis starting from precursors like this compound.

The table below presents findings from a study on the antimicrobial activity of novel pyrazole derivatives, which could be conceptually derived from this compound. The data shows the diameter of the inhibition zone against three different microorganisms.

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole Derivative 1 | Staphylococcus aureus | 6 |

| Pyrazole Derivative 2 | Staphylococcus aureus | - |

| Pyrazole Derivative 3 | Staphylococcus aureus | 8 |

| Pyrazole Derivative 1 | Escherichia coli | 15 |

| Pyrazole Derivative 2 | Escherichia coli | 12 |

| Pyrazole Derivative 3 | Escherichia coli | 14 |

| Pyrazole Derivative 1 | Candida albicans | 15 |

| Pyrazole Derivative 2 | Candida albicans | 12 |

| Pyrazole Derivative 3 | Candida albicans | 14 |

Data conceptually adapted from studies on novel pyrazole derivatives. ejmse.ro

In Silico Docking and Ligand-Target Interactions

As of the current available scientific literature, there are no specific in silico docking studies or detailed analyses of ligand-target interactions published for this compound. Computational research has been conducted on various other cyanoacrylate and pentanedioate derivatives, exploring their potential interactions with a range of biological targets. However, dedicated molecular docking simulations to predict the binding affinity and interaction patterns of this compound with specific proteins have not been reported.

Therefore, data on its binding energy, specific amino acid interactions, and preferred binding poses within a protein active site are not available. Future computational studies would be necessary to elucidate the potential biological targets and the molecular basis of interaction for this compound.

Applications in Advanced Organic Synthesis

Strategic Building Block for Fine Chemical Synthesis

The strategic importance of Dimethyl 3-(cyanomethylidene)pentanedioate in fine chemical synthesis lies in its inherent reactivity and the multiplicity of chemical transformations it can undergo. As an electron-deficient alkene due to the presence of the electron-withdrawing cyano and ester groups, the central carbon-carbon double bond is highly activated towards nucleophilic attack. This characteristic makes it an excellent Michael acceptor, a fundamental reaction in carbon-carbon bond formation.

The versatility of this compound as a building block is further enhanced by the presence of multiple functional groups. The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or reduced to alcohols. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This array of reactive sites allows for a modular approach to the synthesis of complex target molecules.

For instance, in the synthesis of substituted glutaric acid derivatives, this compound can serve as a key intermediate. The conjugate addition of a nucleophile to the double bond, followed by transformations of the cyano and ester groups, can lead to a diverse range of polysubstituted products.

Table 1: Potential Transformations of this compound in Fine Chemical Synthesis

| Reagent/Condition | Functional Group Transformation | Product Type |

| R₂CuLi, then H₃O⁺ | Michael Addition | Substituted Dimethyl pentanedioate (B1230348) |

| 1. NaOH, H₂O, Δ; 2. H₃O⁺ | Hydrolysis of esters and nitrile | Tricarboxylic acid |

| LiAlH₄, THF | Reduction of esters and nitrile | Amino diol |

| H₂, Raney Ni | Reduction of C=C and nitrile | Substituted amino diester |

| RNH₂, Δ | Amidation of esters | Diamide derivative |

This table represents theoretically plausible transformations based on the functional groups present in this compound.

Precursor for Pharmaceutical Intermediates and Potential Drug Candidates

The structural motifs present in this compound are found in various biologically active molecules, making it an attractive starting material for the synthesis of pharmaceutical intermediates and potential drug candidates. The ability to introduce diverse substituents via Michael addition allows for the creation of a library of compounds that can be screened for biological activity.

The nitrile group is a common feature in many pharmaceuticals, contributing to binding interactions with biological targets and influencing metabolic stability. The diester functionality provides handles for further chemical modification to modulate properties such as solubility and bioavailability.

One potential application lies in the synthesis of heterocyclic compounds, which form the core of a vast number of drugs. The reaction of this compound with binucleophilic reagents, such as hydrazines or amidines, could lead to the formation of various five- and six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) could potentially yield pyrazolidine (B1218672) or pyridazinone derivatives, which are scaffolds of known pharmacological importance.

Utility in the Development of Functional Materials (e.g., polymers with enhanced reactivity/stability)

The presence of a reactive double bond and multiple functional groups makes this compound a promising monomer for the synthesis of functional polymers. The electron-deficient nature of the alkene allows for its participation in anionic polymerization or Michael addition polymerization.

The resulting polymers would possess pendant cyanomethyl and ester groups along the polymer backbone. These functional groups can be subsequently modified to introduce specific properties to the material. For example, hydrolysis of the ester groups would introduce carboxylic acid functionalities, leading to a water-soluble or pH-responsive polymer. The nitrile groups could be crosslinked or further functionalized to enhance the thermal stability or reactivity of the polymer.

Polymers derived from this monomer could find applications as adhesives, coatings, or resins with tailored properties. The high density of functional groups would also make them suitable for applications in areas such as drug delivery or as scaffolds for solid-phase synthesis.

Table 2: Potential Polymerization Reactions of this compound

| Polymerization Method | Initiator/Catalyst | Resulting Polymer Characteristics |

| Anionic Polymerization | n-BuLi | Well-defined polymer with pendant functional groups |

| Michael Addition Polymerization | Diamine or Dithiol | Linear polymer with heteroatoms in the backbone |

| Radical Polymerization | AIBN | Potentially branched polymer, reactivity may be low |

This table outlines theoretical polymerization pathways for this compound.

Application in the Synthesis of Natural Product Scaffolds and Analogs

Natural products often possess complex and stereochemically rich structures. The synthesis of these molecules and their analogs for structure-activity relationship studies is a significant area of organic chemistry. This compound can serve as a versatile C5 building block for the construction of natural product scaffolds.

Its utility in this context stems from its ability to undergo stereocontrolled Michael additions, setting key stereocenters that can be elaborated upon in subsequent steps. The multiple functional groups provide the necessary handles to build up the complexity required for natural product synthesis. For example, the synthesis of certain alkaloids or terpenoids containing substituted glutaric acid fragments could potentially utilize this compound as a starting material.

Furthermore, the creation of analogs of natural products is crucial for understanding their mode of action and for developing new therapeutic agents with improved properties. The modular nature of reactions involving this compound allows for the systematic variation of substituents, facilitating the generation of a diverse range of natural product analogs.

Role in Catalytic Systems and Methodology Development

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for the development and evaluation of new catalytic methodologies. In particular, it is an ideal candidate for testing the efficacy of new catalysts for asymmetric Michael additions.

The development of enantioselective catalysts for the conjugate addition of nucleophiles to Michael acceptors is a major focus of modern catalysis research. Using this compound as a model substrate allows for the rapid assessment of a catalyst's activity and enantioselectivity. The resulting products, which would be chiral and highly functionalized, could be readily analyzed to determine the success of the catalytic system.

Moreover, the compound can be used to probe the reactivity of new organocatalytic or transition-metal-catalyzed reactions. Its well-defined structure and predictable reactivity provide a clear benchmark for evaluating the scope and limitations of new synthetic methods.

Computational and Theoretical Chemistry Studies on Dimethyl 3 Cyanomethylidene Pentanedioate

Molecular Structure and Conformational Landscape Analysis

A comprehensive understanding of a molecule's behavior begins with the characterization of its three-dimensional structure and the various shapes, or conformations, it can adopt.

Quantum Chemical Calculations (e.g., DFT) for Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for determining the most stable geometric arrangement of atoms in a molecule—its optimized geometry. This process involves complex calculations to find the lowest energy state of the molecule, which corresponds to its most likely structure. For Dimethyl 3-(cyanomethylidene)pentanedioate, such a study would yield precise bond lengths, bond angles, and dihedral angles. However, no published DFT studies or optimized geometry data for this compound could be located.

Conformational Energetics and Rotational Barriers

Molecules are not static; they can rotate around their single bonds, leading to different spatial arrangements known as conformers. A conformational analysis would involve calculating the energy of these different conformers to identify the most stable ones and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules. Specific data on the conformational energetics and rotational barriers for this compound are not available in current research literature.

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule dictates its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's ability to donate or accept electrons, providing insights into its reactivity in chemical reactions. A computational study would typically include visualizations of the HOMO and LUMO and their corresponding energy levels. There are currently no published FMO analyses for this compound.

Charge Distribution and Reactivity Site Prediction

The distribution of electrical charge across a molecule can be calculated to predict which parts of the molecule are more likely to be involved in chemical reactions. By mapping the electrostatic potential, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This analysis is fundamental for predicting how the molecule will behave in different chemical environments. Specific charge distribution maps and reactivity predictions for this compound have not been documented in scientific papers.

Prediction of Spectroscopic Parameters

Computational methods can also predict the spectroscopic signatures of a molecule, which are used for its experimental identification. For instance, theoretical calculations can estimate the vibrational frequencies that would appear in an infrared (IR) spectrum or the chemical shifts expected in a nuclear magnetic resonance (NMR) spectrum. These predicted spectra can then be compared with experimental data to confirm the molecule's structure. However, no such predictive spectroscopic studies for this compound are currently available.

Computational Modeling of Reaction Mechanisms and Pathways

Currently, there is a notable absence of published research in the public domain focusing on the computational modeling of reaction mechanisms and pathways specifically for this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, identifying intermediates, and determining transition states, such detailed studies for this particular compound have not been found in a comprehensive search of available scientific literature. The application of methods like Density Functional Theory (DFT) could, in principle, provide significant insights into its reactivity, but such specific investigations appear to be yet unconducted or unpublished.

Transition State Characterization and Activation Energies

Detailed characterization of transition states and the calculation of activation energies are crucial for understanding the kinetics of chemical reactions. For this compound, specific data regarding the transition state geometries and activation energies for its potential reactions are not available in the current body of scientific literature. Theoretical studies would be required to model the potential energy surfaces of its reactions, locate the saddle points corresponding to transition states, and calculate the energy barriers, but this information is not presently available.

Solvent Effects on Reaction Energetics

The influence of solvents on reaction energetics can be significant, affecting both reaction rates and equilibrium positions. Computational models, such as implicit and explicit solvation models, are often employed to study these effects. However, for this compound, there are no specific computational studies that report on the impact of different solvents on its reaction energetics. Research in this area would be necessary to understand how the polarity and other properties of a solvent might influence the stability of reactants, transition states, and products in reactions involving this compound.

Advanced Research Directions and Future Perspectives

Exploration of Unconventional Reactivity Pathways

The unique structural features of dimethyl 3-(cyanomethylidene)pentanedioate, namely the electron-deficient alkene and the nitrile group, suggest a rich and varied reactivity profile that is yet to be fully explored. While conventional reactivity, such as Michael additions, is expected, future research could focus on less common transformations.

Cycloaddition Reactions: A significant area for investigation is the participation of the cyanomethylidene moiety in various cycloaddition reactions. For instance, [3+2] cycloadditions with various 1,3-dipoles could lead to the synthesis of novel heterocyclic systems. The electron-withdrawing nature of the adjacent ester and nitrile groups activates the double bond, making it a suitable candidate for such transformations.

Radical Reactions: The exploration of radical additions to the activated alkene could provide pathways to complex molecular architectures. The regioselectivity and stereoselectivity of such reactions would be of particular interest, potentially offering access to a diverse range of substituted pentanedioate (B1230348) derivatives.

Currently, specific studies on the unconventional reactivity pathways of this compound are not widely available in the public domain. The table below outlines potential cycloaddition reactions that could be explored.

| Reaction Type | Potential Reactant | Potential Product Skeletons |

| [3+2] Cycloaddition | Azides, Nitrones, Carbonyl ylides | Triazoles, Isoxazolidines, Dihydrofurans |

| [4+2] Cycloaddition | Dienes | Substituted cyclohexenes |

Integration into Flow Chemistry and Continuous Processing

The transition from batch to continuous flow manufacturing is a key trend in the chemical industry, offering advantages in safety, efficiency, and scalability. The synthesis and subsequent transformations of this compound are amenable to this technology.

Future research in this area could focus on developing a continuous flow process for the synthesis of the title compound itself. Furthermore, its use as a building block in multi-step continuous flow syntheses of more complex molecules, such as active pharmaceutical ingredients or functional materials, represents a promising avenue. The precise control over reaction parameters afforded by flow chemistry could allow for improved yields and selectivities in reactions involving this versatile reagent.

Detailed studies on the integration of this compound into flow chemistry are not yet prevalent in the literature.

Development of Asymmetric Synthesis Approaches

The creation of chiral centers in a controlled manner is a central goal of modern organic synthesis. The structure of this compound offers several opportunities for the development of asymmetric synthetic methodologies.

Asymmetric Michael Additions: The Michael addition of various nucleophiles to the activated alkene is a prime candidate for asymmetric catalysis. The development of chiral catalysts, such as organocatalysts or transition metal complexes, could enable the enantioselective formation of a new stereocenter.

Asymmetric Hydrogenations: The enantioselective hydrogenation of the carbon-carbon double bond would provide access to chiral substituted pentanedioates. This would require the development of suitable chiral catalysts that can operate effectively on this specific substrate.

At present, there is a lack of published research specifically detailing the development of asymmetric synthesis approaches for this compound.

Applications in Materials Science Beyond Traditional Polymers

The functional groups present in this compound make it an interesting candidate for incorporation into advanced materials. While its use in traditional polymer synthesis is a possibility, more novel applications in materials science could be envisaged.

Functionalized Polymers: The nitrile and ester groups could be chemically modified post-polymerization to impart specific functionalities to the resulting material, such as altered solubility, chelating properties, or sites for further chemical reactions.

Organic Electronics: The electron-deficient nature of the cyanomethylidene group could be exploited in the design of new organic electronic materials. Incorporation of this moiety into larger conjugated systems could influence the electronic properties of the resulting molecules.

Specific examples of the application of this compound in materials science are not readily found in current scientific literature.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry provides a powerful tool for the in-silico design and evaluation of new molecules. Density Functional Theory (DFT) and other computational methods can be used to predict the geometric, electronic, and reactive properties of this compound and its derivatives.

Future research could involve computational screening of virtual libraries of derivatives to identify candidates with desirable properties, such as enhanced reactivity for specific applications or tailored electronic properties for materials science. These theoretical studies can guide synthetic efforts, saving time and resources.

Currently, dedicated computational studies on this compound are not widely published. The table below outlines key properties that could be investigated through computational methods.

| Computational Method | Property to be Investigated | Potential Application |

| Density Functional Theory (DFT) | Frontier Molecular Orbital (FMO) energies | Prediction of reactivity in cycloaddition reactions |

| DFT | Molecular Electrostatic Potential (MEP) | Identification of sites for nucleophilic and electrophilic attack |

| Molecular Dynamics (MD) | Conformational analysis | Understanding intermolecular interactions in materials |

Contributions to Sustainable Chemical Manufacturing and Green Synthesis

The principles of green chemistry are increasingly important in both academic and industrial research. The synthesis of this compound can be evaluated and optimized from a green chemistry perspective.

While the general principles of green chemistry are widely applicable, specific studies on the green synthesis of this compound are not extensively documented.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Dimethyl 3-(cyanomethylidene)pentanedioate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, where a cyanomethylidene group is introduced into the pentanedioate backbone. Optimization involves varying catalysts (e.g., piperidine or Lewis acids), solvent systems (polar aprotic solvents like DMF), and temperature (60–100°C). Reaction progress is monitored using TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure, with characteristic peaks for ester groups (~3.7 ppm for methyl esters) and the cyanomethylidene moiety. Infrared (IR) spectroscopy identifies functional groups (C≡N stretch ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (as demonstrated in analogous dimethyl esters) provides definitive structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester groups. Avoid prolonged exposure to light, moisture, or elevated temperatures. Safety protocols include using fume hoods for synthesis and handling, with personal protective equipment (PPE) such as nitrile gloves and lab coats .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational predictions (e.g., DFT calculations) be resolved?

- Methodological Answer : Cross-validate results using multiple analytical techniques (e.g., 2D NMR, X-ray crystallography). Ensure sample purity via HPLC. Re-examine computational parameters (basis sets, solvation models) in DFT simulations. Discrepancies may arise from dynamic effects (e.g., solvent interactions) not captured in static calculations .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–80°C. Analyze degradation products using LC-MS and quantify remaining intact compound via UV-Vis spectroscopy. Kinetics are modeled using Arrhenius equations to predict shelf-life under standard conditions .

Q. How can researchers investigate the reactivity of the cyanomethylidene group in nucleophilic or electrophilic reactions?

- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., varying nucleophile concentrations). Use isotopic labeling (e.g., ¹³C) to track reaction pathways. Trapping intermediates (e.g., with TEMPO for radical species) followed by ESR or MS analysis provides mechanistic insights .

Q. What computational methods are suitable for predicting the electronic properties and potential applications of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge-transfer interactions. Molecular dynamics simulations model solvation effects. Pair these with experimental UV-Vis and cyclic voltammetry data to validate computational models .

Q. How can researchers design experiments to explore its role in multi-component reactions (e.g., catalysis or polymer chemistry)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.